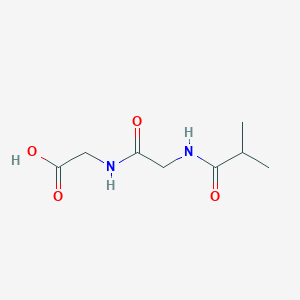

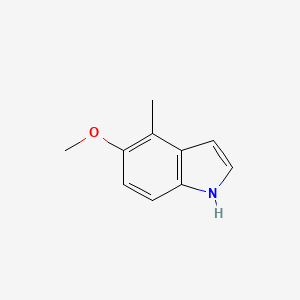

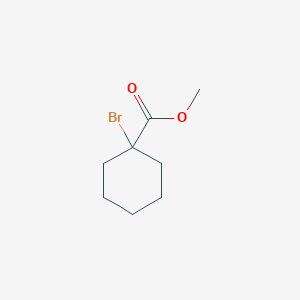

![molecular formula C9H7NO4S B1351662 4-Carboxymethyl-4H-thieno[3,2-b]pyrrol-5-carbonsäure CAS No. 841222-70-6](/img/structure/B1351662.png)

4-Carboxymethyl-4H-thieno[3,2-b]pyrrol-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4S and its molecular weight is 225.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4-Carboxymethyl-4H-thieno[3,2-b]pyrrol-5-carbonsäure: Eine umfassende Analyse:

Enzymhemmung

Diese Verbindung wirkt als potenter Inhibitor für das Enzym D-Aminosäureoxidase (DAO), mit IC50-Werten von 145 nM bzw. 114 nM gegenüber menschlicher und Ratten-DAO. Sie zeigt Selektivität, indem sie D-Aspartatoxidase (DDO) oder Cytochrom-P450-Enzyme nicht hemmt .

Synthese von kondensierten Thienopyrrolderivaten

Sie dient als Vorläufer bei der Synthese von kondensierten 4H-thieno[3,2-b]pyrrolderivaten, die in verschiedenen chemischen Synthesen und potenziellen pharmakologischen Wirkstoffen wertvoll sind .

Alkylierungsreaktionen

Die Verbindung wird in Alkylierungsreaktionen eingesetzt, um N-substituierte Methyl-4H-thieno[3,2-b]pyrrol-5-carboxylate herzustellen, die Zwischenprodukte in der organischen Synthese und pharmazeutischen Forschung sind .

Proteomforschung

Als Spezialprodukt für die Proteomforschung erhältlich, was auf seine Nützlichkeit bei der Untersuchung von Proteinen und Peptiden im Bereich der Biochemie hindeutet .

Chemische Synthese

Sie wird in chemischen Syntheseprozessen eingesetzt, wie die Verfügbarkeit von Chemikalienlieferanten für Forschungs- und Entwicklungszwecke zeigt .

Carboxamidsynthese

Diese Verbindung ist an der Synthese neuer 4H-thieno[3,2-b]pyrrol-5-carboxamide beteiligt, die Anwendungen in der medizinischen Chemie und Wirkstoffforschung haben .

ChemicalBook X-Mol Springer Santa Cruz Biotechnology Sigma-Aldrich Springer

Wirkmechanismus

Target of Action

The primary target of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: interacts with its target, DAO, by inhibiting its activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid affects the D-amino acid metabolic pathway

Result of Action

The molecular and cellular effects of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ’s action primarily involve the inhibition of DAO activity . This could potentially alter the levels of D-amino acids in the cell, affecting various cellular processes.

Biochemische Analyse

Biochemical Properties

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of transfected D-amino acid oxidase in CHO cells, while showing no activity towards D-aspartate oxidase and P450 enzymes . These interactions suggest that 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can modulate enzyme activity, potentially influencing metabolic pathways and cellular processes.

Cellular Effects

The effects of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase activity in CHO cells indicates its potential to alter cellular metabolism and signaling pathways . This modulation can lead to changes in gene expression and overall cellular function.

Molecular Mechanism

At the molecular level, 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on cellular metabolism and gene expression, highlighting the compound’s potential as a biochemical tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to sustained inhibition of enzyme activity, affecting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Excessive doses can result in adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of D-amino acid oxidase suggests its role in amino acid metabolism, potentially affecting the levels of D-amino acids in cells . This interaction can lead to changes in metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.

Subcellular Localization

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biochemical effects

Eigenschaften

IUPAC Name |

4-(carboxymethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c11-8(12)4-10-5-1-2-15-7(5)3-6(10)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVMKEDJPPRREX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N(C(=C2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

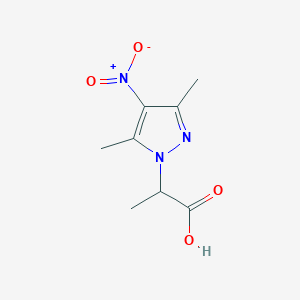

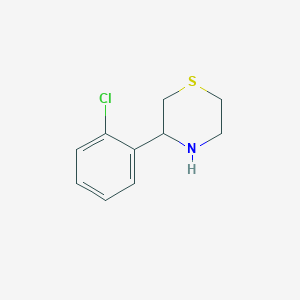

![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)

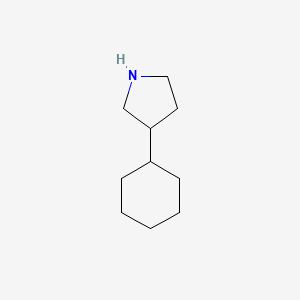

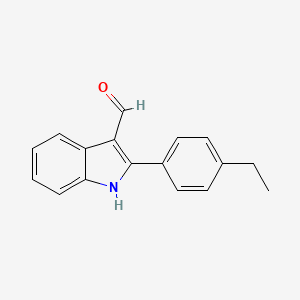

![N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide](/img/structure/B1351596.png)

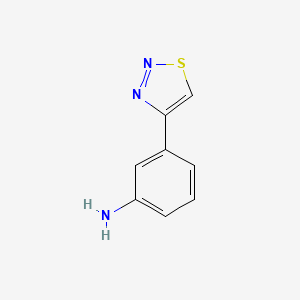

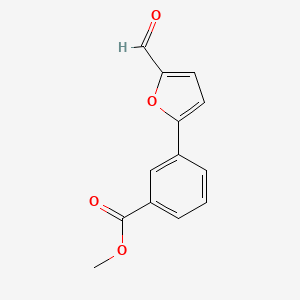

![2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE](/img/structure/B1351597.png)

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)